3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex heterocyclic compound that integrates multiple functional groups, including a thieno[3,2-b]thiophene moiety, an oxadiazole ring, and a chromenone structure
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This suggests that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ function.
Biochemical Pathways
Thiophene-based compounds have been reported to have potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching and so forth . This suggests that the compound might affect pathways related to these processes.
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of properties and applications, suggesting that the compound might induce changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Thieno[3,2-b]thiophene: This step involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions.
Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Chromenone: The final step involves the coupling of the thieno[3,2-b]thiophene-1,3,4-oxadiazole intermediate with a chromenone derivative, typically under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenone moieties.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]thiophene and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells. Its ability to participate in various chemical reactions also makes it a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its diverse functional groups allow it to interact with multiple biological targets, making it a versatile compound for drug development.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene Derivatives: These compounds share the thieno[3,2-b]thiophene core but differ in their additional functional groups.
1,3,4-Oxadiazole Derivatives: Compounds with the 1,3,4-oxadiazole ring but different substituents.
Chromenone Derivatives: These include various coumarins and their derivatives.
Uniqueness
What sets 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a combination of electronic, photophysical, and biological properties that are not typically found in simpler compounds.
Properties
IUPAC Name |
3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZFTJSOGQPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.